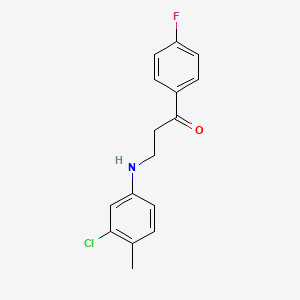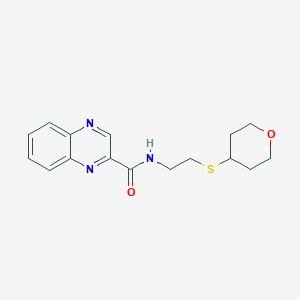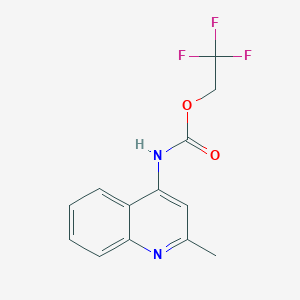
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone, also known as 3-CMAF, is an organic compound that has been studied for its potential applications in various scientific research areas. It is a white crystalline solid with a melting point of about 120 °C, and is soluble in most common organic solvents. Its chemical structure is composed of an aniline group, a propanone group, and a 3-chloro-4-methylanilino group. It is a relatively new compound and has been studied for its potential applications in the fields of drug design, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Chiral Intermediate in Antidepressant Synthesis
3-Chloro-1-phenyl-1-propanol, a related compound to the one , serves as a chiral intermediate in synthesizing antidepressant drugs. A study by Choi et al. (2010) highlights the efficient production of this intermediate using yeast reductase. This process facilitates the development of antidepressants, demonstrating the pharmaceutical significance of such compounds.
Synthesis and Antidepressive Activity
In research by Yuan (2012), a related compound, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, was synthesized from a similar precursor. This compound exhibited potential antidepressant activities, indicating the relevance of these compounds in mental health treatment.
Nonsteroidal Antiandrogen Synthesis
Compounds with similar structures have been utilized in synthesizing nonsteroidal antiandrogens for treating androgen-responsive diseases. The study by Tucker et al. (1988) provides insights into the synthesis and resolution of these compounds, further emphasizing their pharmaceutical applications.
Potential Cytotoxic Agents
In the study of Mete et al. (2007), 1-Aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized. These compounds were recognized as potential potent cytotoxic agents, suggesting their use in developing new cancer therapies.
Enzyme Inhibition Studies
A study by Dafforn et al. (1982) explored the inhibition of acetylcholinesterase by ketone transition state analogs, which include compounds structurally similar to the one . These findings have implications for neurological research and potential treatments for neurodegenerative diseases.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)17)19-9-8-16(20)12-3-5-13(18)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQMMTKLGZKNBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone | |
CAS RN |
477334-00-2 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2367436.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2367438.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)
![7-methoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2367444.png)
![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)
![2-Chloro-1-[3-(3-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2367446.png)

